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An Introduction to a Powerful Tool for Studying Protein-Protein Interactions

NanoBiT® technology, a product of Promega Corporation, has emerged as a highly sensitive

and versatile tool for studying protein-protein interactions (PPIs) in real-time and within the

native context of living cells. This technology is based on the principle of structural

complementation of a split NanoLuc® luciferase enzyme. Its high sensitivity, low background,

and reversible nature make it an invaluable asset in basic research and, increasingly, in the

field of drug discovery for identifying and characterizing modulators of PPIs.[1][2][3] This guide

provides a comprehensive overview of the core principles of NanoBiT technology, detailed

experimental protocols, and its applications in elucidating signaling pathways relevant to drug

development.

Core Principles of NanoBiT Technology
NanoBiT technology utilizes a binary system consisting of two subunits derived from the bright

and stable NanoLuc® luciferase. These subunits are the Large BiT (LgBiT), an 18 kDa

polypeptide, and the Small BiT (SmBiT), a small 11-amino acid peptide.[1][4] The key to the

NanoBiT system lies in the engineered low affinity between LgBiT and SmBiT. This weak

interaction prevents their spontaneous association when expressed as fusions to two proteins

of interest. Only when the two target proteins interact, bringing LgBiT and SmBiT into close

proximity, do they reconstitute a functional NanoLuc® enzyme, which then generates a bright

luminescent signal in the presence of its substrate, furimazine.[1][3]
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This complementation is reversible, allowing for the dynamic monitoring of both the association

and dissociation of protein complexes in real-time.[1][2] The small size of the SmBiT tag
minimizes the risk of steric hindrance that could interfere with the natural function and

interaction of the target proteins.[2]

A variation of this technology, known as HiBiT, utilizes a high-affinity version of the small

peptide. This system is not suitable for studying dynamic PPIs due to the strong, essentially

irreversible interaction between the HiBiT peptide and LgBiT. Instead, HiBiT is primarily used

for protein quantification and localization studies.[4][5]

Experimental Workflow: From Concept to Data
The successful implementation of a NanoBiT assay involves a series of well-defined steps,

from the initial vector construction to the final data analysis.
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Caption: General experimental workflow for a NanoBiT protein-protein interaction assay.

Detailed Experimental Protocols
The following protocols provide a general framework for conducting a NanoBiT PPI assay.

Optimization will be required for specific protein pairs and cell types.

Protocol 1: Generation of NanoBiT Fusion Constructs

Vector Selection: Choose appropriate NanoBiT vectors (available from Promega) that allow

for N-terminal or C-terminal fusion of your proteins of interest to LgBiT and SmBiT.

Cloning: Subclone the coding sequences of your target proteins into the selected NanoBiT

vectors using standard molecular cloning techniques.
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Orientation Optimization: To minimize steric hindrance and ensure optimal complementation,

it is crucial to test all four possible fusion orientations:

N-LgBiT-ProteinA + N-SmBiT-ProteinB

N-LgBiT-ProteinA + ProteinB-C-SmBiT

ProteinA-C-LgBiT + N-SmBiT-ProteinB

ProteinA-C-LgBiT + ProteinB-C-SmBiT

Sequence Verification: Sequence verify all constructs to ensure the in-frame fusion of the

target protein with the NanoBiT tags.

Protocol 2: Live-Cell NanoBiT Assay

Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in the appropriate

growth medium.

Transfection:

Seed cells into a white, clear-bottom 96-well plate at a density that will result in 80-90%

confluency at the time of the assay.

Co-transfect the cells with the LgBiT and SmBiT fusion constructs using a suitable

transfection reagent. A 1:1 ratio of the two plasmids is a good starting point, but this may

require optimization.

Include appropriate controls:

Negative Control: Transfect with one fusion construct and an empty vector.

Positive Control: Use a known interacting protein pair fused to LgBiT and SmBiT.

Protein Expression: Incubate the cells for 24-48 hours to allow for sufficient expression of the

fusion proteins.
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Assay Reagent Preparation: Prepare the Nano-Glo® Live Cell Assay Reagent according to

the manufacturer's instructions. This typically involves diluting the substrate in the provided

buffer.

Luminescence Measurement:

Equilibrate the plate to the desired assay temperature (typically 37°C).

Add the prepared Nano-Glo® reagent to each well.

Immediately measure luminescence using a plate reader. For kinetic assays, take

repeated readings over time.

Data Presentation
A key advantage of the NanoBiT system is its ability to generate quantitative data that can be

used to determine the potency and efficacy of PPI modulators.

Table 1: Example Quantitative Data from NanoBiT Assays

Interacting
Proteins

Modulator Assay Type Parameter Value Reference

FRB - FKBP Rapamycin Induction EC50 0.2 nM
(Dixon et al.,

2016)

BRD4 -

Histone H3.3
JQ1 Inhibition IC50 33 nM

(Promega

Application

Note)

p53 - MDM2 Nutlin-3 Inhibition IC50 90 nM

(Promega

Application

Note)

RAS - RAF BI-2852 Inhibition IC50 1 µM
(Ismail et al.,

2020)

Application in Signaling Pathway Analysis
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NanoBiT technology is a powerful tool for dissecting complex signaling pathways by enabling

the direct observation of PPIs that are central to these cascades.

GPCR Signaling: G-protein Dissociation
G-protein coupled receptors (GPCRs) are a major class of drug targets. Upon ligand binding,

the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit of the associated

heterotrimeric G-protein, leading to the dissociation of Gα from the Gβγ dimer. This dissociation

event can be readily monitored using NanoBiT.
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Caption: Monitoring GPCR-mediated G-protein dissociation using NanoBiT.
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In this experimental setup, LgBiT is fused to the Gα subunit and SmBiT is fused to the Gγ

subunit. In the inactive state, the G-protein is intact, and a strong luminescent signal is

detected. Upon GPCR activation and subsequent G-protein dissociation, LgBiT and SmBiT are

separated, leading to a decrease in luminescence. This provides a direct readout of GPCR

activation.

Kinase Signaling: RAS-RAF Interaction
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that is frequently dysregulated

in cancer. The direct interaction between RAS and RAF is a key step in this pathway and a

prime target for therapeutic intervention.
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Caption: NanoBiT assay for screening inhibitors of the RAS-RAF interaction.

By fusing SmBiT to RAS and LgBiT to RAF, their interaction can be monitored by the

production of a luminescent signal. This assay can be used in high-throughput screening
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campaigns to identify small molecules that disrupt this critical PPI, potentially leading to the

development of new cancer therapeutics.[3]

Conclusion
NanoBiT technology provides a robust and sensitive platform for the quantitative analysis of

protein-protein interactions in living cells. Its application in drug discovery is rapidly expanding,

offering a means to study the mechanism of action of existing drugs and to screen for novel

modulators of challenging targets. The detailed protocols and examples of signaling pathway

analysis provided in this guide serve as a starting point for researchers and scientists looking to

leverage the power of NanoBiT in their drug development efforts. The continued innovation in

this field promises to further enhance our ability to understand and therapeutically target the

complex network of protein interactions that underpin cellular function and disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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